9-Heptacosene

Beschreibung

Contextualization within Long-Chain Hydrocarbons and Alkenes Research

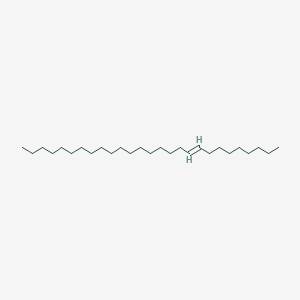

9-Heptacosene is an alkene with the chemical formula C₂₇H₅₄. ontosight.ai Its structure consists of a 27-carbon chain with a single double bond located at the ninth carbon atom. ontosight.ai This double bond is typically in the cis or (Z) configuration, denoted as (Z)-9-Heptacosene (B1234439). ontosight.ainih.gov Like other long-chain hydrocarbons, it is a nonpolar molecule, a characteristic that contributes to its primary role in the cuticular waxes of insects and plants, where it aids in preventing water loss. ontosight.aioup.com

The study of long-chain hydrocarbons, including alkenes like this compound, is fundamental to understanding the composition and function of biological surfaces. These compounds are major components of the epicuticle in insects and the cuticle in plants, forming a protective barrier against environmental stressors. ontosight.aioup.com Research in this area often involves the extraction and analysis of these waxes to determine their composition, which can vary significantly between species, developmental stages, and even sexes. nih.govbiologists.comncsu.edu

Significance in Chemoecological and Biochemical Studies

The importance of this compound extends beyond its structural role. In the realm of chemoecology, it is recognized as a semiochemical, a chemical involved in communication. ontosight.ai It functions as a pheromone or a component of pheromone blends in numerous insect species, influencing behaviors such as mating, aggregation, and social recognition. uliege.beoup.com

For instance, (Z)-9-Heptacosene is a component of the contact sex pheromone in certain longhorned beetles, such as Tetropium fuscum and Tetropium cinnamopterum. oup.compnas.org In some social insects, like the stingless bee Scaptotrigona postica, the relative abundance of (Z)-9-Heptacosene on the cuticle changes with the worker's age and task, suggesting a role in intracolonial communication and task allocation. nih.gov The compound has also been identified in the floral scents of some orchids, which mimic insect sex pheromones to attract specific pollinators. e-kjpt.orgresearchgate.net

Biochemically, the synthesis of this compound is linked to fatty acid metabolism. It is believed to be produced through the elongation of fatty acyl-CoAs followed by a reductive and/or decarboxylative process. Studies in the housefly, Musca domestica, have shown that the production of (Z)-9-tricosene, a related pheromone, increases with a corresponding decrease in (Z)-9-heptacosene, indicating a shared biosynthetic pathway and a switch in the specificity of the fatty acyl-CoA elongation process during maturation. ncsu.edu

Overview of Research Trajectories on this compound

Early research on this compound primarily focused on its identification as a component of insect cuticular waxes. As analytical techniques such as gas chromatography-mass spectrometry (GC-MS) became more sophisticated, scientists were able to identify and quantify this and other long-chain hydrocarbons with greater precision. ncsu.edumdpi.com

This led to a shift in research towards understanding the functional significance of these compounds. A significant body of work has since been dedicated to elucidating the role of this compound as a pheromone. This includes behavioral assays to determine its effect on insect behavior and electrophysiological studies to measure the response of insect antennae to the compound. researchgate.netresearchgate.net

More recent research has delved into the genetic and molecular basis of this compound production. For example, studies in poplar trees have identified a specific β-ketoacyl CoA synthase gene (PotriKCS1) involved in the elongation of monounsaturated fatty acids, which are precursors to alkenes like heptacosene found in leaf cuticular waxes. oup.com The synthesis of stereoisomers of related methyl-branched alkanes and (Z)-9-heptacosene has also been a focus, aiming to understand the precise chemical cues used by insects like the ant Diacamma sp.. oup.comnih.gov Current and future research is likely to continue exploring the intricate biosynthetic pathways, the ecological implications of variations in its production, and its potential applications in areas such as pest management through the disruption of chemical communication. ontosight.airesearchgate.net

| Property | Value | Source |

| Chemical Formula | C₂₇H₅₄ | ontosight.ainih.govnist.gov |

| Molecular Weight | 378.7 g/mol | nih.govnist.gov |

| IUPAC Name | (Z)-heptacos-9-ene | nih.gov |

| CAS Number | 36258-12-5 | nih.govlookchem.com |

| Boiling Point | 454.9 °C at 760 mmHg | lookchem.com |

| Density | 0.809 g/cm³ | lookchem.com |

| Flash Point | 253.4 °C | lookchem.com |

Structure

2D Structure

Eigenschaften

Molekularformel |

C27H54 |

|---|---|

Molekulargewicht |

378.7 g/mol |

IUPAC-Name |

(E)-heptacos-9-ene |

InChI |

InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-27H2,1-2H3/b19-17+ |

InChI-Schlüssel |

WWHBGRQNRIORRZ-HTXNQAPBSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCC/C=C/CCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC=CCCCCCCCC |

Synonyme |

9-heptacosene |

Herkunft des Produkts |

United States |

Natural Occurrence and Distribution of 9 Heptacosene in Biological Systems

Presence in Insect Cuticular Hydrocarbon Profiles

Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, providing protection against desiccation and acting as a vital medium for chemical communication. 9-Heptacosene is a frequently identified alkene in the CHC profiles of numerous insect species across different orders.

Dipteran Species

Within the order Diptera (true flies), this compound has been identified in the cuticular hydrocarbon profiles of several species.

In the housefly, Musca domestica, (Z)-9-heptacosene (B1234439) is a known component of the female's cuticular wax. The levels of this and other CHCs can be influenced by environmental factors such as temperature and humidity. esf.edu

Studies on Drosophila species have also revealed the presence of this compound. In Drosophila prolongata, males exhibit higher quantities of this compound compared to females, a divergence from their closest relatives where this compound is sexually monomorphic. genetics-gsa.org

In the fungus gnat, Lycoriella mali, this compound is a constituent of the cuticular lipids.

The tsetse fly, Glossina morsitans morsitans, also features this compound in its complex mixture of cuticular hydrocarbons.

In the crane fly Tipula autumnalis, this compound has been identified as one of the EAG-active compounds in the cuticular washes of both males and females, although the relative ratios differ between the sexes. mdpi.com

Table 1: Presence of this compound in Select Dipteran Species

| Species | Common Name | Key Findings |

|---|---|---|

| Musca domestica | Housefly | (Z)-9-heptacosene is a component of female cuticular wax. esf.edu |

| Drosophila prolongata | - | Males have higher amounts of this compound than females. genetics-gsa.org |

| Haematobia irritans | Horn Fly | (Z)-9-heptacosene is a major CHC component. dpi.qld.gov.au |

| Haematobia exigua | Buffalo Fly | (Z)-9-heptacosene is a major CHC component. dpi.qld.gov.au |

| Lycoriella mali | Fungus Gnat | This compound is present in cuticular lipids. |

| Glossina morsitans morsitans | Tsetse Fly | This compound is part of the CHC profile. |

| Tipula autumnalis | Crane Fly | EAG-active compound in both male and female cuticular washes. mdpi.com |

Hymenopteran Species

The order Hymenoptera, which includes ants, bees, and wasps, extensively utilizes cuticular hydrocarbons for communication, and this compound is a significant compound in many species.

In the queen of the ant species Diacamma sp., (Z)-9-heptacosene is a characteristic component of the cuticular hydrocarbons and is suggested to be a possible queen recognition substance. tandfonline.comnih.govtandfonline.com

For the stingless bee Scaptotrigona postica, the chemical profile of their epicuticle wax layer changes with the worker's age and task. While newly emerged and comb-area workers have n-heptacosane as the most abundant compound, forager workers are characterized by a high abundance of (Z)-9-heptacosene. researchgate.netnih.gov In another Scaptotrigona species, S. bipunctata, (Z)-9-heptacosene is a major compound in the cuticular hydrocarbon profile of workers. usp.br

The social wasps Polistes exclamans and Polistes fuscatus also have this compound in their cuticular hydrocarbon profiles, which play a role in nestmate recognition.

In the alfalfa leafcutting bee, Megachile rotundata, this compound is a component of the cuticular lipids.

Studies on orchid bees (Euglossini) have shown that (Z)-9-heptacosene is one of the significant compounds that help discriminate between the four genera. plos.orgresearchgate.net Specifically, in Euglossa dilemma, differences in the relative abundances of this compound and 9-pentacosene (B1232665) are the primary drivers of the two distinct chemotypes observed in different populations. uchicago.edu

Table 2: Presence of this compound in Select Hymenopteran Species

| Species | Common Name | Key Findings |

|---|---|---|

| Diacamma sp. | Ant | (Z)-9-heptacosene is a characteristic CHC of the queen. tandfonline.comnih.govtandfonline.com |

| Scaptotrigona postica | Stingless Bee | (Z)-9-heptacosene is the most abundant CHC in forager workers. researchgate.netnih.gov |

| Polistes exclamans | Social Wasp | Present in CHC profile. |

| Polistes fuscatus | Social Wasp | Present in CHC profile. |

| Megachile rotundata | Alfalfa Leafcutting Bee | Component of cuticular lipids. |

| Orchid Bees (Euglossini) | Orchid Bees | (Z)-9-heptacosene is a key compound for differentiating genera. plos.orgresearchgate.net |

Lepidopteran Species

In the order Lepidoptera (moths and butterflies), this compound has been identified as a component of pheromone blends.

For the yellow peach moth, Conogethes punctiferalis, (Z)-9-heptacosene, found in the female's body wax, acts as a synergist to the primary sex attractant pheromones, enhancing male responses at close range. nii.ac.jpnih.govmdpi.compherobase.com

Table 3: Presence of this compound in a Select Lepidopteran Species

| Species | Common Name | Key Findings |

|---|---|---|

| Conogethes punctiferalis | Yellow Peach Moth | (Z)-9-heptacosene in female body wax synergizes the sex pheromone. nii.ac.jpnih.gov |

Other Insect Orders

This compound is also found in insects of other orders, such as Coleoptera (beetles) and other Hymenoptera (parasitoid wasps).

The hickory borer beetle, Megacyllene caryae, has this compound as part of its cuticular hydrocarbon makeup.

In the larch bark beetle, Ips subelongatus, this compound is a component of the cuticular hydrocarbons, with its presence confirmed across various geographic populations in China. mdpi.comresearchgate.net

In the parasitoid wasp genus Leptopilina, which parasitizes Drosophila larvae, this compound is found in the cuticular hydrocarbon profile of females of some species, such as L. boulardi. frontiersin.orguni-regensburg.de

Table 4: Presence of this compound in Other Insect Orders

| Species | Order | Key Findings |

|---|---|---|

| Megacyllene caryae | Coleoptera | Present in cuticular hydrocarbons. |

| Ips subelongatus | Coleoptera | Component of the CHC profile. mdpi.comresearchgate.net |

| Leptopilina sp. | Hymenoptera | Found in the female CHC profile of certain species. frontiersin.orguni-regensburg.de |

Occurrence in Plant Volatiles and Waxes

This compound is not limited to the animal kingdom; it is also produced by certain plants, particularly orchids, where it can play a role in attracting pollinators.

Orchid Species

Several orchid species produce this compound as part of their floral scent, which can mimic the sex pheromones of female insects to attract male pollinators.

The orchid Cleisostoma scolopendrifolium produces (z)-9-heptacosene in its flowers, which is believed to be involved in mimicking the mating signals of its pollinator, the male bee Megachile yasumatsui. e-kjpt.org

In a study of four sympatric Italian orchid species, this compound was identified in the volatile fractions of Anacamptis coriophora subsp. fragrans (2.30%), Anacamptis pyramidalis (3.90%), Ophrys holosericea (2.17%), and Serapias vomeracea (2.87%). mdpi.comresearchgate.net Further research on Ophrys species has confirmed the presence of this compound in the floral scents of O. patens (6.77%) and O. provincialis (4.19%). mdpi.comunito.it In some Ophrys species, (Z)-9-heptacosene is among the key compounds that elicit electroantennographic responses in their male bee pollinators. ulb.ac.be Studies have also noted its presence in the extracts of Ophrys insectifera and Orchis anthropophora. preprints.orgmdpi.commdpi.com

Table 5: Presence of this compound in Select Orchid Species

| Species | Key Findings | Relative Amount (if specified) |

|---|---|---|

| Cleisostoma scolopendrifolium | (z)-9-heptacosene is present in flower extracts, mimicking pollinator mating signals. e-kjpt.org | Not specified |

| Anacamptis coriophora subsp. fragrans | This compound is a component of the volatile fraction. mdpi.comresearchgate.net | 2.30% |

| Anacamptis pyramidalis | This compound is a component of the volatile fraction. mdpi.com | 3.90% |

| Ophrys holosericea | This compound is a component of the volatile fraction. mdpi.com | 2.17% |

| Serapias vomeracea | This compound is a component of the volatile fraction. mdpi.com | 2.87% |

| Ophrys patens | This compound is a representative unsaturated hydrocarbon in the essential oil. mdpi.comunito.it | 6.77% |

| Ophrys provincialis | This compound is a representative unsaturated hydrocarbon in the essential oil. mdpi.comunito.it | 4.19% |

Detection in Microbial Systems

The detection of this compound extends beyond the plant kingdom, with evidence pointing to its presence in microbial systems. researchgate.net While it is well-established as a cuticular hydrocarbon in many insect species, some research indicates that microorganisms are also a source of this and other long-chain alkenes. nih.govresearchgate.net

A review of orchid chemistry has noted that long-chain aliphatic hydrocarbons, including this compound, have been detected in microorganisms. The biosynthesis of long-chain olefinic hydrocarbons has been confirmed in at least 20 different bacteria, and the genetic pathways (oleABCD gene clusters) responsible for their production are believed to be widespread. nih.gov For instance, studies on bacteria like Xanthomonas campestris have demonstrated the enzymatic pathways that produce long-chain olefins through a head-to-head condensation of fatty acids. nih.govgoogle.com While these studies often identify a variety of alkenes, such as 14-heptacosene, they establish a clear precedent for microbial biosynthesis of C₂₇ alkenes. google.com

Furthermore, the entomopathogenic fungus Entomophthora muscae has been shown to alter the levels of (Z)-9-heptacosene on the cuticle of its host, the housefly (Musca domestica). nih.gov While this particular interaction involves the fungus reducing the amount of the host's existing hydrocarbon, it underscores the complex relationship between microbes and these compounds in natural ecosystems. The presence of antibiotic-producing symbiotic bacteria, such as Streptomyces, on insects that use this compound for defense (e.g., the European beewolf) further points to the intricate interplay between microbial life and the production or function of such chemicals. zobodat.at

Biological and Ecological Functions of 9 Heptacosene

Role in Intraspecific and Interspecific Chemical Communication

Cuticular hydrocarbons (CHCs), including 9-Heptacosene, have evolved from their primary role in waterproofing to become critical signals in chemical communication. annualreviews.org These compounds are integral to how insects perceive and interact with their environment, mediating behaviors essential for survival and reproduction, such as mate, species, and colony recognition. pnas.org

This compound plays a distinct role in the reproductive behaviors of various insect species, acting as a sex-specific signal or pheromone that can either stimulate or inhibit mating. Its function is often highly context- and species-dependent.

In the house fly, Musca domestica, there is a clear chemical dimorphism between sexes; females produce (Z)-9-tricosene as their primary sex pheromone, while the epicuticle of adult males contains large quantities of (Z)-9-heptacosene (B1234439). oup.comnih.gov This differentiation is crucial for close-range sexual recognition. oup.comnih.gov Similarly, in immature female Musca domestica, (Z)-9-heptacosene is synthesized, but production switches to (Z)-9-tricosene as they mature, a change regulated by hormones. pnas.orgncsu.edu

Research on other Diptera, such as Drosophila prolongata, has shown that male-specific long-chain CHCs, including this compound, can act as inhibitory signals. When virgin females were perfumed with synthetic this compound, a significant decrease in copulation success was observed, suggesting a role in discouraging male courtship. biorxiv.org In contrast, (Z)-9-heptacosene has been identified as a mating-stimulating pheromone in the horn fly, Haematobia irritans. e-kjpt.org

The following table summarizes key research findings on the role of this compound in insect mating.

| Species | Isomer | Role of this compound | Key Finding |

| Musca domestica (House Fly) | (Z)-9-Heptacosene | Male-specific cuticular hydrocarbon | Found in large amounts on the epicuticle of adult males, contrasting with the primary female sex pheromone, (Z)-9-tricosene. oup.comnih.govncsu.edu |

| Haematobia irritans (Horn Fly) | (Z)-9-Heptacosene | Mating stimulant pheromone | Identified as a compound that encourages mating behavior. e-kjpt.org |

| Drosophila prolongata | This compound | Male-specific inhibitory signal | Perfuming females with synthetic this compound significantly reduced copulation success. biorxiv.org |

| Lygocoris pabulinus (Green Capsid Bug) | (Z)-9-Heptacosene | Sex-specific hydrocarbon | Male leg extracts contain more (Z)-9-heptacosene compared to females, who have more (Z)-9-pentacosene. groenkennisnet.nlresearchgate.net |

| Tetropium cinnamopterum (Eastern Larch Beetle) | (Z)-9-Heptacosene | Component of mating pheromone blend | The full suite of mating behaviors was only displayed when (Z)-9-heptacosene was presented together with (S)-11-methylheptacosane. annualreviews.org |

| Philanthus triangulum (European Beewolf) | (Z)-9-Heptacosene | Major component of male pheromone blend | Males exhibit a chemical dimorphism, with one chemotype featuring (Z)-9-heptacosene as a major component of the pheromone gland. oup.com |

The specific blend of cuticular hydrocarbons acts as a signature, allowing insects to distinguish between nestmates and non-nestmates, as well as to recognize individuals of other species, such as social parasites. pnas.org (Z)-9-Heptacosene is often a key component in these chemical profiles.

In the stingless bee Scaptotrigona bipunctata, (Z)-9-heptacosene is a major compound in the cuticular lipid profile, and variations in this profile are believed to be the basis for inter-colonial aggression and nestmate recognition. usp.br Similarly, in some neo-tropical stingless bees of the genus Melipona, (Z)-9-heptacosene is a significant component of the cuticular hydrocarbon profile, which varies between species and may aid in species recognition. d-nb.info

This compound also plays a critical role in the interactions between social wasps and their parasites. In colonies of Polistes biglumis invaded by the social parasite Polistes atrimandibularis, parasite-specific alkenes, with (Z)-9-heptacosene being the most abundant, appear on the host nest surface shortly after invasion. plos.orgresearchgate.net This indicates that the parasite marks the host nest with its own chemical signature. plos.org

The table below outlines examples of this compound's role in recognition.

| Species | Isomer | Context | Key Finding |

| Polistes biglumis (Social Wasp) | (Z)-9-Heptacosene | Host-parasite interaction | It is the most abundant alkene in the signature of the social parasite Polistes atrimandibularis and is deposited on the host nest after invasion. plos.orgresearchgate.net |

| Scaptotrigona bipunctata (Stingless Bee) | (Z)-9-Heptacosene | Inter-colonial recognition | A major component of the cuticular surface lipids; differences in its proportion may mediate aggression between colonies. usp.br |

| Cataglyphis diehlii (Desert Ant) | Heptacosene | Species recognition | The absence of heptacosene in the postpharyngeal gland contents helps distinguish C. diehlii from the closely related C. bicolor. uzh.ch |

| Formica sanguinea & Formica rufa (Ants) | 9-(Z)-heptacosene | Interspecific signaling in mixed colonies | Evidence suggests interspecific exchange of alkenes, including 9-(Z)-heptacosene, between the host and slave species in mixed colonies. nih.gov |

Within a single colony of social insects, the cuticular hydrocarbon profile of an individual can convey information about its age, reproductive status (fertility), and the tasks it performs. pnas.orgresearchgate.netunesp.br Changes in the relative abundance of specific compounds, including this compound, serve as cues for intracolonial recognition. unesp.br

A study on the stingless bee Scaptotrigona postica revealed that the CHC profile changes with the worker's life phase and task. While newly emerged and brood-tending workers had n-heptacosane as their most abundant CHC, (Z)-9-heptacosene was the most abundant compound for forager workers, distinguishing them from their nestmates performing other tasks. researchgate.netunesp.brresearchgate.net

In the primitively eusocial bee Lasioglossum pauxillum, quantitative differences in the cuticular profile, including the relative amount of (Z)-9-heptacosene, help to separate nest foundresses from breeding queens. mdpi.com In the ponerine ant Harpegnathos saltator, the relative amounts of heptacosenes (C27:1) in the CHC profile were observed to decrease as ovarian activity increased in workers transitioning to a reproductive state (gamergates). pnas.org

The following table details research on this compound as a signal for task and physiological state.

| Species | Isomer | Function | Key Finding |

| Scaptotrigona postica (Stingless Bee) | (Z)-9-Heptacosene | Task recognition (Forager signal) | This compound is the most abundant CHC in forager workers, distinguishing them from newly emerged and brood-tending workers. researchgate.netunesp.brresearchgate.net |

| Lasioglossum pauxillum (Halictid Bee) | (Z)-9-Heptacosene | Caste/Physiological state recognition | The relative amount of (Z)-9-heptacosene is one of the main compounds separating nest foundresses from breeding queens. mdpi.com |

| Harpegnathos saltator (Ponerine Ant) | Heptacosenes (C27:1) | Fertility signal | The relative amount of heptacosenes continuously decreased in the CHC profile of workers as their ovarian activity increased. pnas.org |

While many hydrocarbons serve as alarm pheromones, the specific role of this compound in this context is more nuanced and often tied to aggression and territoriality rather than a classic alarm response. The presence of (Z)-9-heptacosene can signal the intrusion of a foreign individual, such as a social parasite, which can trigger aggressive or defensive behaviors from the host colony. plos.org

In the social wasp Polistes biglumis, the appearance of (Z)-9-heptacosene on the nest is a clear signal of a parasite's presence, altering the colony's chemical environment. plos.org In the stingless bee Scaptotrigona bipunctata, differences in cuticular profiles, where (Z)-9-heptacosene is a major component, are linked to the aggressive behavior exhibited by guard bees towards non-nestmates. usp.br This suggests that this compound is part of the chemical signature that can elicit an aggressive response when it deviates from the colony's specific template.

Task and Physiological State Recognition in Social Insects

Contribution to Cuticular Barrier Functions

The primary and most fundamental function of the insect cuticle's waxy layer, rich in hydrocarbons, is to form a barrier against the environment. annualreviews.orgnih.gov This layer is critical for preventing uncontrolled water loss, a major threat to small terrestrial organisms with a high surface-area-to-volume ratio. nih.gov

This compound, as a long-chain hydrocarbon, is a key constituent of the cuticular lipid blend that provides protection against desiccation. annualreviews.orgnih.gov The composition of the CHC profile, including chain length and saturation, directly impacts its effectiveness as a waterproofing agent. nih.govbiologists.com Longer-chain hydrocarbons are generally associated with greater resistance to water loss. mdpi.comnih.gov

In Drosophila melanogaster, experimental manipulation of CHC biosynthesis confirmed their dual role. A reduction in hydrocarbon production, which includes C27 compounds like this compound, resulted not only in reduced mating success but also in lower resistance to desiccation. annualreviews.org Furthermore, studies on social bees have shown that workers, which are more exposed to desiccating conditions during outside activities, tend to have higher amounts of long-chain CHCs on their cuticles compared to queens that remain within the nest. mdpi.com This suggests an adaptive link between the quantity of these compounds, including heptacosenes, and the ecological demands faced by different castes. mdpi.com

Interaction with Pollinator Systems in Plants

The compound this compound, particularly the (Z)-9-Heptacosene isomer, is a pivotal component in the intricate pollination strategy of certain plants, most notably in sexually deceptive orchids. These plants employ a sophisticated form of chemical mimicry, producing floral scents that imitate the sex pheromones of specific female insects. This deception attracts male insects, which then attempt to mate with the flower—a behavior known as pseudocopulation—and in the process, transfer pollen.

Research into sexually deceptive orchids of the genus Ophrys has revealed that their floral scents are often complex blends of cuticular hydrocarbons (CHCs), including alkanes and alkenes. cambridge.org In many cases, (Z)-9-heptacosene is a key active compound in these blends. For example, a study on Ophrys aymoninii identified a mixture of four compounds, including (Z)-9-heptacosene and (Z)-9-pentacosene, as crucial for attracting its specific pollinator, the male bee Andrena combinata. When this specific blend was applied to the flowers of a related orchid, Ophrys insectifera, which is not normally attractive to A. combinata, it significantly increased the number of approaches by these male bees. researchgate.netd-nb.info This demonstrates that (Z)-9-heptacosene is not merely present, but is an essential signal for floral isolation and pollinator attraction. researchgate.net

Similarly, solvent extracts from the flowers of Ophrys panormitana, pollinated by the bee Andrena nigroaenea, showed that (Z)-9-heptacosene was the most abundant compound, making up 35% of the total scent profile. cambridge.org This scent, composed exclusively of saturated and unsaturated hydrocarbons, effectively mimics the female bee's sex pheromone, luring the male into pseudocopulation. cambridge.org

This mechanism is not limited to the Ophrys genus. The orchid Cleisostoma scolopendrifolium is pollinated exclusively by the male bee Megachile yasumatsui. Analysis of its floral scent identified 13 different hydrocarbons, including (Z)-9-heptacosene. pnas.org These compounds are analogous to the cuticular hydrocarbons that serve as mating and species recognition cues in insects, suggesting the orchid employs them to mimic the female bee's mating signals. pnas.orgescholarship.org The presence of (Z)-9-heptacosene, a known mating stimulant pheromone for the horn fly Haematobia irritans, within the orchid's floral bouquet highlights the evolutionary convergence of chemical signals across different biological contexts. escholarship.org

Beyond orchids, (Z)-9-heptacosene has also been identified in the floral essential oil of Dendrobium chrysanthum, where it constitutes 1.15% of the unsaturated hydrocarbons. While the primary attractants in this species are thought to be other compounds, the presence of various hydrocarbons suggests a complex signaling system.

Table 1: Role of this compound in Orchid Pollination

| Plant Species | Pollinator Species | Role of (Z)-9-Heptacosene | Key Findings |

|---|---|---|---|

| Ophrys aymoninii | Andrena combinata (male bee) | Key component of attractant blend | A blend containing (Z)-9-heptacosene is crucial for attracting the specific pollinator. researchgate.netd-nb.info |

| Ophrys panormitana | Andrena nigroaenea (male bee) | Most abundant scent compound (35%) | The hydrocarbon-rich scent mimics the female bee's sex pheromone to induce pseudocopulation. cambridge.org |

| Cleisostoma scolopendrifolium | Megachile yasumatsui (male bee) | Component of pheromone-mimicking blend | Part of a 13-hydrocarbon mix that mimics female bee mating signals to ensure pollination. pnas.orgescholarship.org |

Role in Predator-Prey Interactions (as kairomone)

In the chemical landscape of predator-prey interactions, semiochemicals play a crucial role. A kairomone is a chemical substance emitted by one species that benefits a receiving species, often to the detriment of the emitter. Cuticular hydrocarbons (CHCs), which form a protective waxy layer on an insect's exoskeleton, have secondarily evolved to function as signals in various contexts, including as kairomones that predators and parasites use to locate their prey or hosts. uni-regensburg.deannualreviews.orgmdpi.com this compound has been identified as such a kairomonal cue in several ecological systems. pnas.orguni-regensburg.de

A significant example is found in the relationship between social wasps and their social parasites. The chemical signature of the social parasite wasp Polistes biglumis is rich in unsaturated compounds, with (Z)-9-heptacosene being the most abundant component before it invades a host nest. researchgate.netplos.org After invading the nest of its host, Polistes biglumis deposits these parasite-specific alkenes, including (Z)-9-heptacosene, onto the nest surface. plos.org The presence of these compounds can disrupt the host's nestmate recognition system, potentially facilitating the parasite's acceptance and the survival of its offspring. plos.org In this context, the (Z)-9-heptacosene acts as a kairomone that could alert the host to the parasite's presence, even as the parasite uses it to manipulate host behavior.

Another documented instance involves interspecies ant interactions. The cuticular hydrocarbon profile of the native Japanese ant, Camponotus japonicus, contains several (Z)-9-alkenes. Research has shown that these compounds, including (Z)-9-heptacosene, elicit strong avoidance and aversion behaviors in the invasive Argentine ant, Linepithema humile. nih.gov While for C. japonicus the compound is an allomone (a chemical that benefits the producer by modifying the behavior of the receiver), for L. humile it acts as a kairomone, signaling the presence of a dominant competitor and triggering a retreat. Though (Z)-9-heptacosene was less effective than shorter-chain alkenes like (Z)-9-tricosene, it still induced avoidance behavior in a dose-dependent manner. nih.gov

The role of CHCs as kairomones is widespread, particularly for parasitoid wasps (Hymenoptera) that use these chemical footprints to locate hosts for their offspring. annualreviews.org While often a complex blend of CHCs is used for host recognition rather than a single compound, specific components can be critical. uni-regensburg.deresearchgate.net For example, the cuticular extracts of the Asian longhorned beetle, Anoplophora glabripennis, contain five olefins, including (Z)-9-heptacosene, which are used in mate recognition but also create a chemical signature that could be exploited by natural enemies. plos.orgnih.gov

Table 2: Kairomonal Functions of this compound

| Emitter Species (Prey/Host) | Receiver Species (Predator/Parasite) | Ecological Context | Kairomonal Effect of this compound |

|---|---|---|---|

| Polistes biglumis (Social Parasite) | Polistes sp. (Host) | Nest Invasion | (Z)-9-Heptacosene is deposited on the host nest, altering its chemical profile and potentially disrupting host recognition. researchgate.netplos.org |

| Camponotus japonicus (Ant) | Linepithema humile (Invasive Ant) | Interspecies Competition | (Z)-9-Heptacosene is part of a chemical signature that signals the presence of a competitor, inducing avoidance behavior in the receiving species. nih.gov |

| Anoplophora glabripennis (Beetle) | Generalist Predators/Parasitoids | General Predation/Parasitism | (Z)-9-Heptacosene is a component of the beetle's cuticular hydrocarbon profile, creating a potential chemical trail for location by natural enemies. plos.orgnih.gov |

Biosynthesis and Metabolic Pathways of 9 Heptacosene

Elucidation of Precursor Molecules and Intermediates (e.g., fatty acyl-CoAs)

The fundamental precursors for the biosynthesis of 9-heptacosene are fatty acyl-Coenzyme A (acyl-CoA) thioesters. nih.gov The process begins with shorter-chain fatty acids, such as C16 and C18 fatty acids, which are synthesized in the plastids and then exported to the endoplasmic reticulum. nih.govnih.gov There, they are activated into their corresponding acyl-CoA forms by long-chain acyl-CoA synthetases. nih.govnih.gov

In the context of alkene biosynthesis in bacteria via the OleABCD pathway, the initial substrates are typically two long-chain fatty acyl-CoA molecules. biofueljournal.comnih.gov For instance, in Micrococcus luteus, acyl-CoA thioesters are the starting point for a proposed pathway that leads to the formation of long-chain alkenes. nih.gov Studies on the housefly, Musca domestica, have shown that oleoyl-CoA (18:1-CoA) can be elongated to produce precursors for alkenes like (Z)-9-heptacosene (B1234439). nih.gov The synthesis of very-long-chain fatty acids (VLCFAs) starts with the elongation of these C16 and C18 fatty acids. nih.gov These elongated acyl-CoAs then serve as the direct precursors that enter the final stages of alkene formation. nih.gov

Key intermediates in the pathway include fatty aldehydes. In several organisms, the conversion of fatty acyl-CoAs to alkanes and alkenes proceeds through a fatty aldehyde intermediate. asknature.orgresearchgate.net For example, in the cyanobacterial pathway, acyl-ACP is first reduced to a fatty aldehyde by an acyl-ACP reductase (AAR), which is then converted to an alkene. researchgate.net Similarly, in some insects, very-long-chain fatty acyl-CoAs are reduced to aldehydes before being converted to the final hydrocarbon product. nih.gov

In the bacterial OleABCD pathway, a β-keto acid is a crucial intermediate formed from the condensation of two fatty acyl-CoA molecules. nih.govfrontiersin.org This β-keto acid is then further processed to ultimately yield the alkene. nih.gov If not quickly acted upon by the subsequent enzyme in the pathway, this intermediate can spontaneously decarboxylate to form a ketone. nih.gov

Enzymatic Pathways and Catalytic Mechanisms

The conversion of precursor molecules into this compound is orchestrated by a series of specialized enzymes that control chain elongation, introduce unsaturation, and perform the final conversion to a hydrocarbon.

The determination of the final C27 chain length of this compound is governed by fatty acid elongase (FAE) systems. nih.govnih.gov These multi-enzyme complexes are typically located in the endoplasmic reticulum and extend the carbon chain of fatty acyl-CoAs by adding two-carbon units, usually from malonyl-CoA. nih.govbu.edu The FAE complex consists of four core enzymes that carry out four sequential reactions to achieve this elongation. nih.gov

The final step in many alkene biosynthesis pathways is the conversion of a fatty acid derivative to a hydrocarbon, which often involves a loss of a carbon atom. One well-studied mechanism is the conversion of a fatty aldehyde to an alkane with one less carbon atom (n-1). asknature.org This is catalyzed by an aldehyde decarbonylase. asknature.orgresearchgate.net In insects, this process is catalyzed by specific cytochrome P450 enzymes that convert a very-long-chain aldehyde into the corresponding alkene. nih.govpnas.orgoup.com

In the bacterial "head-to-head" condensation pathway involving the Ole proteins, the process is different. frontiersin.org After the initial Claisen condensation of two fatty acyl-CoAs by OleA to form a β-keto acid, the intermediate is reduced by the NADPH-dependent OleD to a β-hydroxy acid. biofueljournal.comnih.gov OleC then converts this β-hydroxy acid into a reactive β-lactone intermediate. nih.gov Finally, OleB, which functions as a β-lactone decarboxylase, catalyzes the decarboxylation of the β-lactone to yield the final olefin product. nih.gov This process is a reductive and decarboxylative pathway, but it does not proceed through a fatty aldehyde intermediate in the same way as the insect pathways.

The introduction of the double bond at the C-9 position to form this compound is catalyzed by a desaturase enzyme. These enzymes typically act on saturated fatty acyl precursors. In insects, Δ9-desaturases are common and are responsible for creating a double bond at the ninth carbon position of a fatty acid chain. pnas.orgpnas.org For example, in Drosophila melanogaster, the Desat1 enzyme is a Δ9 desaturase that converts palmitic acid to palmitoleic acid, a precursor for longer unsaturated hydrocarbons. pnas.orgpnas.org In the housefly, the synthesis of (Z)-9-tricosene and (Z)-9-heptacosene begins with oleoyl-CoA, which already contains a double bond at the ω-9 position, indicating that desaturation occurs on a C18 precursor before elongation. nih.gov

In some plants, a different strategy is used where very-long-chain acyl-CoAs are desaturated after the elongation process. nih.gov For instance, in Arabidopsis, the acyl-CoA desaturase ADS4.2 is responsible for introducing double bonds into very-long-chain fatty acyl-CoA substrates to produce wax alkenes. nih.gov

Reductive Decarboxylation Processes

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level, with specific gene clusters and regulatory elements dictating the expression of the necessary biosynthetic enzymes.

In many bacteria, the genes responsible for long-chain alkene biosynthesis are organized into a conserved gene cluster known as the oleABCD cluster. nih.govresearchgate.net This cluster encodes the four enzymes required for the "head-to-head" condensation pathway. biofueljournal.comasm.org

OleA is a thiolase that catalyzes the initial Claisen condensation of two fatty acyl-CoA molecules to form a β-keto acid, which is the first committed step and plays a key role in determining the final product structure. nih.govfrontiersin.orgfrontiersin.org

OleD is a reductase that reduces the β-keto acid to a β-hydroxy acid. biofueljournal.com

OleC is an AMP-dependent ligase/synthetase that converts the β-hydroxy acid into a β-lactone. biofueljournal.comnih.gov

OleB , an α/β-hydrolase, has been identified as a β-lactone decarboxylase that forms the final olefin. biofueljournal.comnih.gov

The heterologous expression of the ole gene cluster from Micrococcus luteus in E. coli resulted in the production of long-chain alkenes. nih.gov The type of alkene produced can be dependent on the specific oleA gene present. researchgate.net In some bacteria, the oleB and oleC genes are fused, encoding a multi-domain protein. frontiersin.org The presence of the oleABCD gene cluster has been identified in hundreds of bacterial species, suggesting this is a widespread mechanism for olefin biosynthesis. nih.gov In Xanthomonas campestris, the OleB, OleC, and OleD proteins have been shown to form a large multi-enzyme assembly, which may help to channel the hydrophobic intermediates between active sites. nih.govasm.org

In insects, the regulation is also complex, involving the differential expression of genes for elongases and desaturases. For example, in Drosophila, the female-specific expression of the elongase eloF and the desaturase desatF leads to sex-specific hydrocarbon profiles. nih.gov

Transcriptomic and Proteomic Analyses of Biosynthetic Genes

The biosynthesis of long-chain hydrocarbons such as this compound is a complex process involving several key enzymatic steps, primarily elongation of fatty acid precursors. Transcriptomic and proteomic studies in various insect species have begun to identify the specific genes and proteins that govern this pathway.

In Drosophila melanogaster, the evolution of sex-specific hydrocarbon profiles is linked to regulatory changes in biosynthetic genes. nih.gov While females produce higher amounts of very-long-chain dienes like 7,11-heptacosadiene, males produce more monoenes, including this compound (9H). nih.gov The evolutionary shift in the pheromone profile of Drosophila prolongata, which shows a male-specific increase in 9-pentacosene (B1232665) (9P) and this compound (9H), is correlated with a significant upregulation of multiple genes involved in hydrocarbon biosynthesis in males. nih.gov Among these, the fatty acid elongase eloF has been identified as a crucial enzyme. In D. melanogaster, eloF is primarily expressed in females and is responsible for elongating shorter fatty acid chains (C23, C25) to the longer chains (C27, C29) that characterize the female profile. pnas.org However, in D. prolongata, eloF is strongly upregulated in males, suggesting its role has been co-opted to produce the male-specific long-chain monoenes. nih.gov

Further analyses in insects have pinpointed other key enzyme families. Fatty acid desaturases (FADs) are responsible for introducing double bonds into the fatty acid chains. Phylogenetic analysis of FADs in the Asian longhorned beetle, Anoplophora glabripennis, suggests that different FADs may function at different positions in the carbon chain, with some clustering on the Δ9 branch, which is relevant for the synthesis of this compound. mdpi.com Integrative transcriptome and metabolome analysis in other organisms, such as the fungus Amylostereum areolatum, also aims to identify candidate genes involved in the synthesis of related compounds, providing a basis for understanding these pathways. nih.govmdpi.com

Table 1: Candidate Genes in Hydrocarbon Biosynthesis This table outlines key genes implicated in the production of long-chain hydrocarbons, including the precursors to this compound.

| Gene/Protein Family | Proposed Function in Pathway | Relevant Species | Citation(s) |

|---|---|---|---|

| Fatty Acid Elongase (eloF) | Elongation of fatty acid chains from shorter (C23, C25) to longer (C27, C29) precursors. | Drosophila prolongata, D. melanogaster | nih.govpnas.org |

| Fatty Acid Desaturase (FADs) | Introduction of double bonds into the fatty acid chain, e.g., at the Δ9 position. | Anoplophora glabripennis | mdpi.com |

| Fatty Acyl-CoA Reductases | Conversion of fatty acyl-CoAs to aldehydes, a step preceding alkane/alkene formation. | Drosophila prolongata | nih.gov |

| Cytochrome P450 (CYPs) | Oxidative decarbonylation of aldehydes to form the final hydrocarbon. | Musca domestica | ncsu.edu |

Developmental and Environmental Regulation of Production

The production of this compound is not static; it is dynamically regulated by both the internal developmental state of the organism and external environmental cues.

Age and Sex-Specific Biosynthetic Regulation

The amount of this compound on an insect's cuticle is often tightly regulated according to its age and sex, playing a crucial role in chemical communication and recognition.

In the housefly, Musca domestica, there is a pronounced sexual dimorphism in the cuticular hydrocarbon profile of mature adults. oup.com While males produce large quantities of (Z)-9-heptacosene, mature females produce (Z)-9-tricosene as their primary sex pheromone. oup.comnih.gov However, this divergence occurs as the flies age. At emergence (day 1), both males and females produce (Z)-9-heptacosene as the major alkene. nih.gov In females, as they mature from day 2 to day 6, the production of (Z)-9-tricosene increases significantly. This increase is directly compensated by a corresponding decrease in (Z)-9-heptacosene, suggesting that the C28 precursor for this compound is no longer synthesized, and instead, a C24 precursor is used to produce 9-tricosene. ncsu.eduresearchgate.netnih.gov This switch is regulated by hormones, specifically ecdysteroids produced by the ovaries in maturing females, which repress the synthesis of the specific elongases needed to produce C28 chains. ncsu.edu In males, the production of (Z)-9-heptacosene remains high throughout their adult life. oup.comnih.gov

Similar patterns are observed in other species. In the European beewolf, Philanthus triangulum, the chemical composition of the cephalic gland secretion changes with age. oup.com Younger males have relatively larger amounts of alkanes and alkenes, including (Z)-9-heptacosene, compared to middle-aged males. oup.com

Table 2: Age and Sex-Dependent Production of (Z)-9-Heptacosene in the Housefly (Musca domestica) This table illustrates the relative changes in major alkene production as houseflies age.

| Age | Sex | Major Alkene Produced | Key Regulatory Observation | Citation(s) |

|---|---|---|---|---|

| Day 1 (Newly Eclosed) | Male & Female | (Z)-9-Heptacosene | Both sexes produce the same major alkene, indicating a lack of divergence at this stage. | nih.gov |

| Day 4 | Male | (Z)-9-Heptacosene | Production remains high, constituting a major portion of the cuticular hydrocarbons. | oup.comnih.gov |

| Day 4-6 | Female | (Z)-9-Tricosene | Production of (Z)-9-heptacosene is significantly reduced and replaced by the sex pheromone. | ncsu.eduresearchgate.netnih.gov |

Influence of Abiotic Factors (e.g., temperature, diet)

Abiotic factors, particularly temperature and diet, can significantly modulate the production and final profile of cuticular hydrocarbons, including this compound.

Temperature: The temperature experienced during development and adult life can alter CHC profiles. In Drosophila melanogaster, flies raised at different constant temperatures (20°C vs. 25°C) showed significant differences in the quantities of specific hydrocarbons. biologists.com While this study focused on 7-tricosene (B1233067) and 7-pentacosene, it demonstrates the principle that temperature influences the enzymatic reactions governing hydrocarbon chain length and desaturation. In the European beewolf, larvae reared at a stressful low temperature (20°C) developed into adult males that produced significantly less of their scent-marking secretion, which contains (Z)-9-heptacosene, compared to those reared at warmer temperatures (25°C and 30°C). oup.com

Diet: The nutritional environment is another critical factor. In Musca domestica, diet was shown to have a significant effect on the quantity of (Z)-9-heptacosene. tandfonline.com Flies maintained on a sucrose-only diet had significantly higher amounts of (Z)-9-heptacosene compared to control flies fed a protein-containing diet. tandfonline.com This suggests that the metabolic pathways leading to hydrocarbon synthesis are sensitive to the availability of dietary macronutrients. Similarly, in Drosophila melanogaster, a high-fat diet was found to alter the levels of various CHCs in females, including monoenes like 7-heptacosene. nih.gov In honeybees, diets enriched with the essential oil of Eupatorium buniifolium at high doses led to an upregulation of several CHCs, including this compound, pointing to a direct effect of ingested compounds on the biosynthetic pathway. plos.org

Table 3: Effect of Abiotic Factors on this compound Production This table summarizes research findings on how temperature and diet affect the synthesis of this compound.

| Factor | Species | Experimental Condition | Observed Effect on Heptacosene | Citation(s) |

|---|---|---|---|---|

| Temperature | Philanthus triangulum | Larval rearing at 20°C vs. 25°C/30°C | Males reared at 20°C produced significantly less total marking pheromone, which contains (Z)-9-heptacosene. | oup.com |

| Diet | Musca domestica | Sucrose-only diet vs. protein-containing diet | Significantly higher amounts of (Z)-9-heptacosene in sucrose-fed flies. | tandfonline.com |

| Diet | Drosophila melanogaster | Adult-only high-fat diet | Altered levels of monoenes, including 7-heptacosene. | nih.gov |

| Diet | Apis mellifera (Honeybee) | Diet enriched with essential oil (6000 ppm) | Significant upregulation (increase) in the amount of this compound. | plos.org |

Transport and Deposition Mechanisms in Organisms

Once synthesized, this compound and other hydrocarbons must be transported from their site of production to the insect's cuticle.

Intracellular and Intercellular Transport (e.g., Oenocytes, Lipophorins)

The primary sites of hydrocarbon synthesis in insects are specialized secretory cells called oenocytes. ncsu.eduucl.ac.ukresearchgate.net These cells are often associated with the epidermis or the fat body. After synthesis within the oenocytes, the highly hydrophobic hydrocarbons must be transported through the aqueous hemolymph (insect blood). This transport is facilitated by a specific carrier protein called lipophorin. ncsu.eduoup.com

In Musca domestica, studies have shown that over 90% of hydrocarbons in the hemolymph, including (Z)-9-heptacosene in males, are associated with a high-density lipophorin. oup.com Lipophorin acts as a reusable shuttle, binding to the hydrocarbons to make them soluble in the hemolymph and transporting them from the oenocytes to various target tissues. ncsu.edu This transport system is not merely passive; there is evidence for selective deposition, where lipophorin may play a role in delivering specific subsets of hydrocarbons to particular tissues or to the cuticle surface. oup.com

Epicuticular Deposition Processes

The final step is the deposition of this compound onto the epicuticle, the outermost waxy layer of the insect's exoskeleton. After being transported through the hemolymph by lipophorin, the hydrocarbons are taken up by epidermal cells. These cells then move the hydrocarbons across the cell membrane and through pore canals that traverse the layers of the cuticle, ultimately depositing them on the surface. ncsu.edunih.gov

This process is time-dependent. In female houseflies, a time lag of more than 24 hours was observed between the appearance of the sex pheromone (Z)-9-tricosene in the internal lipids and its accumulation on the epicuticle. ncsu.edunih.gov This delay reflects the time required for transport and deposition. The deposition of this compound and other hydrocarbons onto the epicuticle is vital for forming the waxy layer that protects the insect from desiccation and mediates chemical communication with other individuals. researchgate.net

Advanced Synthetic Methodologies for 9 Heptacosene and Its Stereoisomers

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations within a synthetic route, often under mild conditions. While a fully enzymatic synthesis of 9-heptacosene is not commonly employed, a hybrid approach combining chemical and enzymatic steps offers a powerful strategy. Such an approach can be modeled on the synthesis of other complex pheromones. alaeq.org

A key application of enzymes in this context is the stereoselective epoxidation of the carbon-carbon double bond. researchgate.net Lipases, in conjunction with hydrogen peroxide, and various monooxygenases (such as toluene, styrene, or methane (B114726) monooxygenases) can catalyze the epoxidation of alkenes. researchgate.net An engineered cytochrome P450 monooxygenase has also been utilized for this purpose. researchgate.net

A potential chemoenzymatic route to a derivative of this compound could involve:

Chemical Synthesis: Initial construction of the C27 backbone and the C-9 double bond using a standard chemical method like the Wittig reaction. alaeq.org

Enzymatic Epoxidation: Subsequent stereoselective epoxidation of the double bond in this compound using a suitable enzyme, such as a lipase (B570770) or monooxygenase, to create a chiral epoxide. alaeq.orgresearchgate.net

This combination allows for the efficient creation of the main hydrocarbon chain through robust chemical methods, followed by a highly specific enzymatic transformation to introduce chirality, a common challenge in purely chemical synthesis. alaeq.org

Stereoselective Synthesis Strategies for Defined Isomers (e.g., (Z)-9-Heptacosene)

The biological activity of insect pheromones often depends on the specific geometry of the double bond. For instance, (Z)-9-heptacosene (B1234439) is a known cuticular hydrocarbon in the ant Diacamma sp. and is involved in the sexual communication of Drosophila prolongata. nih.govcolab.wsacademictree.org Therefore, methods that can selectively produce the (Z)-isomer are of high value.

The Wittig reaction is a widely used method for this purpose. The synthesis of (Z)-9-heptacosene has been achieved via the reaction of nonyltriphenylphosphonium bromide with octadecanal. uq.edu.aueje.cz However, this reaction typically yields a mixture of stereoisomers. One reported synthesis produced a mixture with a (Z):(E) ratio of 68:32. eje.cz

To obtain the desired isomer in high purity, a crucial purification step is required. Chromatography with silver nitrate-impregnated silica (B1680970) gel (SNIS) is a highly effective technique for separating alkene isomers. uq.edu.au The π-complexation between the silver ions and the double bond is stronger for the less-hindered (Z)-isomer, causing it to be retained more strongly on the column and allowing for effective separation from the (E)-isomer. uq.edu.au Through this method, the isomeric purity of (Z)-9-heptacosene can be enhanced to as high as 98%. uq.edu.au

Table 1: Stereoselective Synthesis of (Z)-9-Heptacosene via Wittig Reaction and Purification

| Step | Description | Reactants/Reagents | Outcome |

| 1. Olefination | Wittig Reaction | Nonyltriphenylphosphonium bromide and octadecanal | Mixture of (Z)- and (E)-9-heptacosene (e.g., 68:32 ratio) eje.cz |

| 2. Purification | Chromatography | Silver Nitrate-Impregnated Silica Gel (SNIS) | High purity (Z)-9-heptacosene (>98%) uq.edu.au |

Novel Chemical Synthesis Pathways

Beyond the traditional Wittig reaction, several novel chemical pathways offer efficient and controlled synthesis of this compound and related long-chain alkenes.

Olefin Metathesis: Olefin metathesis, particularly using Grubbs catalysts (ruthenium-based), provides a modular approach to alkene synthesis. For this compound, a cross-metathesis reaction between two shorter-chain alkenes, such as two C14 alkenes, can be employed to construct the C27 backbone with the double bond at the desired position. This method offers the advantage of precise control over the final product's chain length. The resulting alkene can then be used as is or hydrogenated to the corresponding alkane, heptacosane.

Metal-Catalyzed Cross-Coupling: Metal-catalyzed cross-coupling reactions provide another powerful and mild route. Syntheses of similar long-chain polyunsaturated insect pheromones have been achieved using a lithium tetrachlorocuprate (Li₂CuCl₄) catalyst. researchgate.netresearchgate.net This methodology involves the cross-coupling of a triflate derived from a long-chain alcohol with an appropriate Grignard reagent. researchgate.net These reactions proceed rapidly under gentle conditions and, crucially, with a high degree of retention of the original double bond geometry, resulting in high isolated yields (>92%). researchgate.netresearchgate.net This makes the method highly suitable for synthesizing stereochemically defined isomers like (Z)-9-heptacosene.

Table 2: Comparison of Synthesis Pathways for this compound

| Method | Key Catalyst/Reaction | Key Features | Stereoselectivity |

| Wittig Reaction | Phosphorus ylide | Robust and widely used for C=C bond formation. | Often produces Z/E mixtures requiring purification. uq.edu.aueje.cz |

| Olefin Metathesis | Grubbs Catalyst (Ru-based) | Modular; precise control over chain length. | Can be controlled to favor Z or E isomers depending on catalyst and conditions. |

| Cross-Coupling | Li₂CuCl₄ | Mild reaction conditions; rapid. | High retention of starting material's stereochemistry. researchgate.netresearchgate.net |

Development of Isotopic Analogs for Metabolic Tracing Studies

Isotopically labeled compounds are indispensable tools for studying the biosynthesis and metabolism of natural products like pheromones. nih.gov By introducing stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can track the transformation of precursors into final products within an organism.

The development of isotopic analogs of this compound allows for detailed metabolic tracing studies in insects. A specific method for creating deuterated heptacosene has been described in an in-vitro system. google.com This enzymatic synthesis involves the use of the enzymes OleA and OleD with myristoyl coenzyme A as a precursor. google.com By supplying a deuterated cofactor, specifically R-(4-²H)NADPH, the reaction yields heptacosene isomers that have incorporated a deuterium atom. google.com

The resulting labeled molecules can be administered to insects, and their metabolic fate can be traced using mass spectrometry. This allows scientists to elucidate the complete biosynthetic pathway, identify key enzymatic steps, and understand how factors like diet or environment regulate hydrocarbon production. annualreviews.orgucl.ac.uk

Analytical and Characterization Techniques in 9 Heptacosene Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 9-Heptacosene from complex matrices, enabling accurate qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent technique for the analysis of this compound and other cuticular hydrocarbons. unesp.br In this method, the volatile components of a sample are separated based on their boiling points and interactions with a capillary column. The separated compounds are then ionized and fragmented in a mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

For qualitative analysis, the retention time of a peak in the chromatogram is compared with that of an authentic standard of this compound. oup.com Further confirmation is achieved by matching the experimental mass spectrum with reference spectra from databases like the NIST Mass Spectrometry Data Center. nih.govnist.gov The Kovats Retention Index (RI) is also a key parameter for identification, with reported values for (Z)-9-Heptacosene (B1234439) being around 2672 on standard non-polar columns. nih.gov

Quantitative analysis involves measuring the area of the chromatographic peak corresponding to this compound and comparing it to the peak areas of internal or external standards of known concentrations. oup.com This approach has been used to determine the relative and absolute amounts of (Z)-9-heptacosene in the cuticular hydrocarbon profiles of various insect species, revealing its role as a significant chemical marker. unesp.brmdpi.com For example, it has been identified as a major component in the cuticular waxes of forager Scaptotrigona postica bees and a key chemotaxonomic marker for the bark beetle Ips subelongatus. unesp.brmdpi.com

Table 1: Examples of GC-MS Parameters Used in this compound Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film) | mdpi.com |

| Carrier Gas | Helium, 1.0 mL/min | mdpi.commpg.de |

| Injector Temp. | 220 °C - 300 °C | oup.commdpi.com |

| Temperature Program | Initial 60°C, ramp to 300°C at 6°C/min, hold for 10 min | mdpi.com |

| Ionization | Electron Impact (EI) at 70 eV | oup.commdpi.commpg.de |

| Mass Range | 41 to 560 amu | mdpi.com |

High-Performance Liquid Chromatography (HPLC) serves as a powerful tool for the preparative separation and purification of this compound, particularly for isolating specific geometric isomers. The separation of (Z) and (E) isomers of long-chain alkenes is challenging with standard GC or HPLC columns due to their similar physical properties.

To overcome this, HPLC systems incorporating silver ions, known as argentation or silver nitrate (B79036) chromatography, are employed. uq.edu.aunii.ac.jp Silver ions form reversible complexes with the π-electrons of the double bonds in alkenes, and the stability of these complexes differs between (Z) and (E) isomers, allowing for their effective separation. Silver Nitrate Impregnated Silica (B1680970) (SNIS) has been successfully used to purify (Z)-9-heptacosene to 98% from a 5:1 mixture of Z/E isomers produced during chemical synthesis. uq.edu.au Additionally, reverse-phase HPLC (RP-HPLC) has been utilized to fractionate complex cuticular hydrocarbon extracts containing long-chain methyl-branched alkanes, a class of compounds closely related to this compound, prior to further analysis. purdue.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Spectroscopic and Spectrometric Elucidation Methods

While chromatography separates components, spectroscopy and spectrometry are essential for elucidating the definitive molecular structure of this compound.

Standard electron impact mass spectrometry (EI-MS) of underivatized this compound provides the molecular ion peak (m/z 378), but the fragmentation pattern is typical of long-chain alkenes and does not provide unambiguous information to locate the double bond. To pinpoint the double bond at the C-9 position, a preliminary derivatization step is required, most commonly through reaction with dimethyl disulfide (DMDS). mdpi.comresearchgate.net

The DMDS adduct of this compound, when analyzed by GC-MS, undergoes predictable fragmentation upon ionization. Cleavage occurs at the carbon-carbon bond between the two carbons that were originally part of the double bond (C-9 and C-10), each of which now bears a methylthio (-SCH₃) group. dpi.qld.gov.au This cleavage results in two primary diagnostic fragment ions. For this compound, these key fragments are observed at a mass-to-charge ratio (m/z) of 173 and 299. mdpi.comresearchgate.net The ion at m/z 173 corresponds to the [CH₃(CH₂)₇CH(SCH₃)]⁺ fragment, and the ion at m/z 299 corresponds to the [CH₃(CH₂)₁₆CH(SCH₃)]⁺ fragment. mdpi.com The presence of these specific ions in the mass spectrum of the DMDS adduct confirms the double bond was originally at the C-9 position. mdpi.comresearchgate.net

Table 2: Diagnostic Mass Fragments for this compound after DMDS Derivatization

| m/z Value | Fragment Structure | Interpretation | Source |

|---|---|---|---|

| 173 | [CH₃(CH₂)₇CH(SCH₃)]⁺ | Confirms one side of the double bond has an 8-carbon chain (nonyl group). | mdpi.comresearchgate.net |

| 299 | [CH₃(CH₂)₁₆CH(SCH₃)]⁺ | Confirms the other side of the double bond has a 17-carbon chain (heptadecyl group). | mdpi.com |

| 472 | [M]⁺ | Molecular ion of the bis(methylthio)heptacosane adduct. | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive, non-destructive technique used for the complete structural confirmation of organic molecules, including this compound. While GC-MS with derivatization is excellent for identification within a mixture, NMR analysis of a purified sample provides unequivocal proof of the molecular skeleton and the position and stereochemistry of the double bond.

Both ¹H NMR and ¹³C NMR can be used. In the ¹H NMR spectrum, the protons attached to the double-bond carbons (-CH=CH-) typically appear in a distinct chemical shift region (around δ 5.3 ppm). The coupling constants between these vinylic protons can help determine the stereochemistry, distinguishing between (Z) (cis) and (E) (trans) isomers. In the ¹³C NMR spectrum, the sp²-hybridized carbons of the double bond also have characteristic chemical shifts that differ from the sp³-hybridized carbons of the long alkyl chains. NMR data has been used to confirm the structure of mixtures containing (Z)-9-heptacosene. uni-regensburg.de

Mass Spectrometry Fragmentation Pattern Analysis for Double Bond Position Elucidation

Derivatization Techniques for Enhanced Analysis

Derivatization involves chemically modifying a compound to improve its analytical characteristics, such as volatility, thermal stability, or mass spectral fragmentation. For this compound, derivatization is almost exclusively used to determine the exact position and geometry of its double bond.

The most widely used method is the addition of dimethyl disulfide (DMDS) across the double bond, catalyzed by iodine. mdpi.comdpi.qld.gov.au This reaction creates a thioether derivative whose mass spectrum, as detailed in section 6.2.1, produces clear, diagnostic fragments that pinpoint the original location of unsaturation. researchgate.netresearchgate.net

To determine the geometry of the double bond (Z/cis vs. E/trans), epoxidation is another valuable derivatization technique. oup.com The alkene is reacted with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) to form an epoxide. The resulting (Z)- and (E)-epoxide derivatives can often be separated by GC on certain capillary columns, and their retention times and mass spectra can be compared to those of authentic, synthesized standards to confirm the original stereochemistry. oup.com

Dimethyl Disulfide (DMDS) Adduct Formation

Determining the exact location of the double bond within the long carbon chain of heptacosene is a critical step in its identification. A widely used method for this purpose is derivatization with dimethyl disulfide (DMDS). This chemical reaction forms a stable adduct with the alkene, which can then be analyzed by gas chromatography-mass spectrometry (GC-MS). researchgate.net

The process involves reacting the hydrocarbon extract with DMDS in the presence of an iodine catalyst. oup.commdpi.com The DMDS adds across the double bond of this compound. When the resulting DMDS adduct is subjected to mass spectrometry, it fragments in a predictable manner. The key diagnostic fragments are generated by cleavage on either side of the carbon atoms that were originally part of the double bond and now bear methylthio (SCH3) groups. researchgate.netdpi.qld.gov.au For this compound, this cleavage results in characteristic ions that allow for the unambiguous confirmation of the double bond at the C-9 position. oup.comd-nb.infoplos.org This technique has been successfully applied to identify (Z)-9-heptacosene in the cuticular lipids of various insects, including the European beewolf (Philanthus triangulum) and the longhorned beetle Tetropium cinnamopterum. oup.comnih.gov The reaction is typically carried out by warming the sample with DMDS and an iodine solution overnight, followed by a workup to remove excess reagents before GC-MS analysis. oup.commdpi.com

Methylthiolation

Methylthiolation is another derivatization technique functionally similar to DMDS adduct formation, used to pinpoint the location of double bonds in alkenes like this compound. The process also involves the addition of methylthio groups across the double bond, leading to derivatives that produce diagnostic fragment ions upon mass spectrometric analysis. dpi.qld.gov.au This method has been instrumental in the analysis of cuticular hydrocarbons in flies, confirming the presence of various alkene isomers. For instance, in the analysis of hydrocarbons from the buffalo fly, Haematobia exigua, methylthiolation followed by GC-MS was used to identify (Z)-9-heptacosene among other unsaturated hydrocarbons. dpi.qld.gov.au The resulting adducts are stable and provide clear fragmentation patterns that reveal the original position of unsaturation. researchgate.net

Bioassay Methodologies for Pheromone Activity Assessment

To determine the biological function of this compound as a pheromone, researchers employ various bioassay methodologies. These assays are designed to measure the behavioral or physiological responses of insects to the compound.

Electroantennogram (EAG) Responses

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a direct measure of the ability of olfactory receptor neurons on the antenna to detect a specific chemical. In the context of this compound research, EAG assays have been used to demonstrate that the antennae of certain male insects are sensitive to this compound, suggesting its role as a pheromone.

For example, in studies on the Korean population of the yellow peach moth, Conogethes punctiferalis, male antennae showed a significant EAG response to (Z)-9-heptacosene at various concentrations when compared to a hexane (B92381) control. researchgate.netnih.govdntb.gov.ua This electrophysiological evidence, combined with behavioral data, helped to identify (Z)-9-heptacosene as an essential sex pheromone component for this species. nih.gov Similarly, EAG analyses of the crane fly, Tipula autumnalis, revealed that (Z)-9-heptacosene was among the cuticular hydrocarbons that elicited antennal responses in males. mdpi.com

Behavioral Bioassays for Attraction, Courtship, and Recognition

Behavioral bioassays are critical for confirming the pheromonal activity of this compound by observing the insect's behavioral responses. These assays can range from simple attraction tests to more complex observations of courtship and mating behaviors.

A common method involves presenting a male insect with a dummy or a solvent-washed female treated with the compound of interest. For instance, in studies of the locust borer, Megacyllene robiniae, freeze-killed, solvent-washed females were treated with different hydrocarbon blends. usda.gov Males showed no response to blends of straight-chain and methyl-branched alkanes but responded strongly to a blend of alkenes that included (Z)-9-heptacosene. usda.govresearchgate.net Further experiments with the Asian longhorned beetle, Anoplophora glabripennis, used capsule-shaped glass models coated with test compounds to assess male mating behavior. While (Z)-9-heptacosene was identified as a female-produced alkene, it was found to be inactive individually, but a blend of five alkenes, including (Z)-9-heptacosene, elicited mating behaviors from males. mdpi.com

In the green capsid bug, Lygocoris pabulinus, a "vibration bioassay" was used, which monitored the specific courtship vibration of the male's abdomen in response to chemical cues. groenkennisnet.nl Leg extracts from females, which contained a higher proportion of (Z)-9-heptacosene compared to males, elicited this vibrational behavior. groenkennisnet.nl For some longhorned beetles, such as Tetropium cinnamopterum, a full mating response required the presence of both (Z)-9-heptacosene and another compound, (S)-11-methylheptacosane. purdue.edu These bioassays, which often break down the mating sequence into distinct steps like orientation, arrestment, and copulation attempts, provide detailed insights into the specific role of this compound in chemical communication. usda.govpurdue.edu

Sample Preparation and Extraction Protocols for Biological Matrices (e.g., solvent extraction)

The extraction of this compound from biological sources, primarily the insect cuticle, is the first step for its analysis. Solvent extraction is the most common method used.

The standard procedure involves immersing the whole insect or specific body parts in a non-polar solvent, such as hexane, for a short period. oup.comusda.gov For example, in the study of the locust borer, individual beetles were immersed in two sequential aliquots of hexane for two minutes each to remove cuticular components. usda.gov Similarly, for the house fly, Musca domestica, external lipids were extracted with three washes of hexane. nih.gov The duration of the extraction can be a critical parameter, as longer extraction times may lead to the co-extraction of internal lipids, which may not be part of the external semiochemical signal. eje.cz

After extraction, the solvent is typically concentrated under a gentle stream of nitrogen to avoid degradation of the compounds. oup.comusda.gov For further purification and separation of hydrocarbons from other lipids, the crude extract may be subjected to flash chromatography on a silica gel column, eluting with hexane. usda.gov In some cases, solid-phase microextraction (SPME) has been used as a solvent-free alternative for sampling cuticular hydrocarbons. dokumen.pubnih.gov

Use of Internal Standards in Quantification

To accurately quantify the amount of this compound in a biological sample, an internal standard is added to the extract before analysis by gas chromatography (GC). An internal standard is a known amount of a compound that is chemically similar to the analyte but not naturally present in the sample.

The internal standard co-elutes with the sample components and its known concentration allows for the calculation of the absolute or relative amounts of the target compound, correcting for any variations in sample injection volume or detector response. Commonly used internal standards in the analysis of insect hydrocarbons include n-alkanes or their derivatives that have retention times distinct from the compounds of interest. For example, n-nonadecane (n-C19), 1-docosene, octadecane, and (Z)-8-dodecenyl acetate (B1210297) have been used as internal standards in the quantification of cuticular hydrocarbons, including this compound, in various insect species like the house fly and the yellow peach moth. nih.govforest.go.kroup.comoup.com The choice of internal standard depends on the specific chromatographic conditions and the range of hydrocarbons being analyzed. oup.com

Interactive Data Table: Research Findings on this compound

Ecological and Evolutionary Research Perspectives on 9 Heptacosene

Chemotaxonomic Applications and Species Delimitation

Cuticular hydrocarbons (CHCs), including 9-Heptacosene, serve as a valuable tool for chemotaxonomy, complementing morphological and molecular data in species identification and delimitation. researchgate.netplos.org The composition and relative abundance of CHCs can be species-specific, providing a chemical signature that aids in distinguishing between closely related species. dpi.qld.gov.au

Research on the Asian larch bark beetle, Ips subelongatus, has identified this compound (9-C₂₇:₁) as one of four key CHCs that can be used as chemotaxonomic markers to identify the species. mdpi.comresearchgate.net While no qualitative differences in the CHC profiles were found between males and females across six different populations, significant quantitative differences were observed. mdpi.comresearchgate.net This highlights the potential of using quantitative variations in this compound and other CHCs for population-level studies. mdpi.comresearchgate.net

Similarly, in orchid bees (Tribe Euglossini), (Z)-9-Heptacosene (B1234439) is one of the significant compounds that help discriminate between the four genera. researchgate.netplos.org The analysis of CHC profiles in 17 species of orchid bees revealed 108 compounds, demonstrating the potential of these chemical signatures for identifying different species. plos.org In the stingless bee genus Hypotrigona in Kenya, (Z)-9-Heptacosene was found to be unique to the cephalic secretions of H. ruspolii, contributing to the chemical differentiation among the three studied species. 34.250.91

However, the use of CHCs for phylogenetic analysis can be complex. The absence of certain CHC classes in specific taxa may be due to gene silencing or downregulation rather than complete gene loss, which can lead to significant divergence between sister species and complicate the accurate prediction of their evolutionary history. mdpi.com Therefore, while this compound and other CHCs are powerful chemotaxonomic tools, their application requires careful consideration of both qualitative and quantitative variations, as well as the underlying genetic mechanisms.

Table 1: Examples of this compound in Chemotaxonomy

| Species/Group | Role of this compound | Key Findings |

|---|---|---|

| Ips subelongatus (Asian larch bark beetle) | Chemotaxonomic marker | One of four key CHCs used to identify the species. mdpi.comresearchgate.net |

| Orchid Bees (Tribe Euglossini) | Genus-level discrimination | A significant compound for discriminating between the four genera. researchgate.netplos.org |

| Hypotrigona ruspolii (Stingless bee) | Species-specific marker | Unique to the cephalic secretions of this species among those studied. 34.250.91 |

| Haematobia irritans (Horn fly) | Species differentiation | Part of a CHC profile that distinguishes it from the closely related buffalo fly (Haematobia exigua). dpi.qld.gov.au |

Evolution of Chemosensory Signals and Perception